Fe-Cap folic

Description

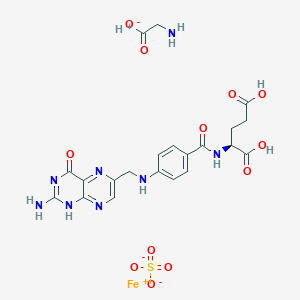

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

77257-33-1 |

|---|---|

Formule moléculaire |

C21H23FeN8O12S |

Poids moléculaire |

668.4 g/mol |

Nom IUPAC |

2-aminoacetate;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydron;iron(2+);sulfate |

InChI |

InChI=1S/C19H19N7O6.C2H5NO2.Fe.H2O4S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;3-1-2(4)5;;1-5(2,3)4/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2/t12-;;;/m0.../s1 |

Clé InChI |

TWIIEENJROOKEF-JNQXMBDASA-L |

SMILES |

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES isomérique |

[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canonique |

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Fe-Cap folic; |

Origine du produit |

United States |

Synthesis and Preparation Methodologies for Iron Folate Complexes and Conjugates

Direct Complexation of Iron Ions with Folic Acid

The direct interaction between iron ions and folic acid can be achieved through several synthetic routes, including solution-based and solid-state methods. Precise control over the stoichiometry is crucial in determining the structure and properties of the resulting complexes.

Solution-Based Synthetic Approaches for Iron-Folate Complexes

Solution-based methods are widely employed for the synthesis of iron-folate complexes due to their simplicity and versatility. These approaches typically involve the reaction of an iron salt with folic acid in an aqueous or mixed-solvent system. The pH of the solution plays a critical role in the complexation process, influencing the speciation of both the iron ions and folic acid.

In a typical synthesis, an aqueous solution of an iron(III) salt, such as ferric chloride (FeCl₃), is mixed with a solution of folic acid. The pH is often adjusted to a neutral or slightly alkaline range (pH 7.6–7.8) by adding a base like potassium bicarbonate (KHCO₃) to deprotonate the carboxylic acid groups of folic acid, facilitating coordination with the iron ions. The reaction mixture is often heated to promote complex formation. The resulting iron-folate complex can then be isolated by precipitation and purified. Spectroscopic and thermal analysis techniques are used to characterize the synthesized complexes, confirming the coordination of iron with the folate molecule, typically through the carboxylic acid groups. nih.gov

Potentiometric titrations have been instrumental in studying the formation of these complexes in solution. By titrating a solution containing iron ions and folic acid with a standard base, the formation of different complex species at various pH values can be monitored. These studies have shown that iron(III) forms stable complexes with folic acid. electrochemsci.orgresearchgate.netqu.edu.sa The stability and stoichiometry of these complexes are dependent on the pH of the medium.

Solid-State Synthesis Methods for Iron-Folate Coordination Compounds

Solid-state synthesis, particularly mechanochemistry, offers a green and efficient alternative to traditional solution-based methods for preparing coordination compounds. This technique involves the grinding or milling of solid reactants, which can lead to the formation of new chemical bonds and structures without the need for solvents.

Mechanochemical synthesis of iron-folate complexes can be achieved by grinding a mixture of an iron salt (e.g., FeCl₃·6H₂O) and folic acid in a ball mill. The mechanical energy supplied during milling facilitates the interaction between the reactants, leading to the formation of the desired complex. This solvent-free approach is not only environmentally friendly but can also lead to the formation of novel phases and structures that may not be accessible through solution-based routes. researchgate.netrsc.org The products are typically characterized by solid-state techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis.

Stoichiometric Control in Iron-Folate Complex Formation

Achieving a specific stoichiometry in iron-folate complexes is essential for their intended applications. Potentiometric and conductometric titration methods are powerful tools for determining the stoichiometry of metal-ligand complexes in solution. electrochemsci.orgresearchgate.netqu.edu.sa

Studies have shown that iron and folic acid can form complexes with different metal-to-ligand ratios, such as 1:1, 1:2, and 1:3, depending on the reaction conditions, particularly the pH and the initial concentrations of the reactants. electrochemsci.org For instance, potentiometric titrations of solutions containing Fe(III) ions and folic acid have revealed the formation of various complex species as the pH is varied. researchgate.netqu.edu.sa The stability constants of these complexes have also been determined, providing quantitative insights into the strength of the iron-folate interaction. electrochemsci.orgresearchgate.net The formation of a 1:2 (metal:ligand) stoichiometry has been suggested for some iron(III)-folate complexes prepared in solution. nih.gov

Table 1: Stoichiometry of Metal-Folate Complexes Determined by Titration Methods

| Metal Ion | Method | Stoichiometric Ratios (Metal:Ligand) | Reference |

| Fe(III) | Potentiometry | 1:1, 1:2, 1:3 | electrochemsci.org |

| Fe(III) | Conductometry | 1:1 | qu.edu.sa |

| Various | Potentiometry | 1:1, 1:2, 1:3 | researchgate.net |

Synthesis of Folic Acid-Conjugated Iron Nanomaterials

Folic acid can be conjugated to the surface of iron-based nanomaterials, such as iron oxide nanoparticles, to impart specific targeting capabilities. These conjugates are of great interest for biomedical applications.

Co-precipitation Techniques for Iron Oxide Nanoparticle Core Synthesis

Co-precipitation is a widely used and straightforward method for synthesizing iron oxide nanoparticles (IONPs), typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). The process involves the precipitation of iron ions (a mixture of Fe²⁺ and Fe³⁺) from an aqueous solution by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. mdpi.comuobaghdad.edu.iq

The key reaction parameters that influence the size, shape, and magnetic properties of the resulting IONPs include the Fe²⁺/Fe³⁺ molar ratio, the type and concentration of the base, the reaction temperature, and the stirring rate. mdpi.combiomedpharmajournal.org For the synthesis of magnetite, a molar ratio of Fe³⁺ to Fe²⁺ of 2:1 is typically used. The chemical reaction can be represented as:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O mdpi.com

To prepare folic acid-conjugated IONPs, the folic acid can be introduced during or after the co-precipitation process. In some methods, the IONPs are first synthesized and then surface-functionalized with folic acid using a capping agent or linker molecule. nih.gov

Table 2: Influence of Co-precipitation Parameters on Iron Oxide Nanoparticle Properties

| Parameter | Effect on Nanoparticle Properties | Reference |

| Fe²⁺/Fe³⁺ Ratio | Affects the phase and stoichiometry of the iron oxide. | mdpi.com |

| Temperature | Influences particle size and crystallinity. | uobaghdad.edu.iq |

| pH | Determines the onset of precipitation and affects particle size. | rsc.org |

| Stirring Rate | Affects particle size distribution and homogeneity. | biomedpharmajournal.org |

Green Synthesis Strategies for Iron Nanoparticles and Their Folate Conjugates

Green synthesis has emerged as an eco-friendly and sustainable approach for the production of nanoparticles. This method utilizes natural resources, such as plant extracts, bacteria, or fungi, as reducing and capping agents, thereby avoiding the use of harsh chemicals. nih.govsemanticscholar.orgresearchgate.net

In a typical green synthesis of iron nanoparticles, an aqueous extract of a plant material (e.g., spinach, moringa, or Vitex leucoxylon leaves) is mixed with an iron salt solution (e.g., ferric chloride or ferric sulfate). nih.govresearchgate.netnih.gov The phytochemicals present in the plant extract, such as polyphenols and flavonoids, act as reducing agents, converting the iron ions into nanoparticles. These phytochemicals also serve as capping agents, stabilizing the nanoparticles and preventing their aggregation. researchgate.net

The conjugation of folic acid to these green-synthesized iron nanoparticles can be achieved by adding folic acid to the reaction mixture. The folic acid molecules can then bind to the surface of the nanoparticles, often through interactions with the capping agents. This one-pot synthesis method is simple, cost-effective, and environmentally benign. The resulting folic acid-conjugated iron nanoparticles are often characterized by techniques such as UV-vis spectroscopy, FTIR, SEM, and XRD to confirm their formation, size, morphology, and surface functionalization. nih.gov

Table 3: Examples of Plant Extracts Used in the Green Synthesis of Iron Nanoparticles

| Plant Source | Nanoparticle Characteristics | Reference |

| Spinacia oleracea (Spinach) | Spherical, 10-50 nm diameter, Hematite (Fe₂O₃) phase | nih.gov |

| Moringa oleifera | Spherical, irregular, 12.99-22.72 nm diameter | researchgate.net |

| Vitex leucoxylon | Spherical, 45-100 nm diameter | nih.gov |

Surface Functionalization and Ligand Attachment Mechanisms of Folic Acid to Iron Nanosystems

The conjugation of folic acid (FA) to the surface of iron nanosystems is a critical step in the development of targeted therapeutic and diagnostic agents. The method of attachment must be robust, efficient, and maintain the biological activity of the folate ligand. Various chemical strategies have been developed to achieve this, each with distinct mechanisms and applications. These methodologies focus on creating stable covalent bonds between the folic acid molecule and the nanoparticle surface, which is often pre-functionalized with suitable chemical groups.

Carbodiimide (B86325) Chemistry (e.g., EDC-NHS Coupling)

Carbodiimide chemistry is one of the most widely used methods for conjugating folic acid to iron nanoparticles that possess surface amine groups. nih.gov This approach typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a crosslinking agent to facilitate the formation of an amide bond between the carboxylic acid groups of folic acid and primary amines on the nanoparticle surface. nih.govnih.gov

The mechanism begins with EDC reacting with a carboxyl group on the folic acid molecule to form a highly reactive and unstable O-acylisourea intermediate. nih.govthermofisher.com This intermediate can then react directly with a primary amine on the nanoparticle surface to form a stable amide linkage, releasing an isourea byproduct. thermofisher.com However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which can lead to low coupling efficiency. nih.gov

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC. nih.govthermofisher.comcore.ac.uk NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. nih.gov This amine-reactive ester has a longer half-life in aqueous solution, allowing for a more controlled and efficient reaction with the surface amines of the iron nanosystem. nih.govnih.gov This two-step process minimizes side reactions and significantly enhances the yield of the desired folate-conjugated nanoparticles. nih.govrsc.org

| Reagent | Role in Conjugation | Key Feature |

|---|---|---|

| Folic Acid (FA) | Targeting Ligand | Contains carboxylic acid groups for reaction. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl Activator | Forms a highly reactive O-acylisourea intermediate. nih.gov |

| NHS (N-hydroxysuccinimide) | Stabilizing Agent | Converts the unstable intermediate into a more stable, amine-reactive NHS ester, improving reaction efficiency. nih.gov |

| Amine-functionalized Iron Nanosystem | Nanoparticle Core | Provides primary amine groups for covalent bond formation. |

Reductive Amination Protocols for Folate Conjugation

Reductive amination provides an alternative pathway for attaching folic acid to iron nanoparticles, particularly those coated with polysaccharides like dextran (B179266). researchgate.netnih.gov This method involves the reaction between an aldehyde or ketone group on the nanoparticle surface and a primary amine group on the targeting ligand, followed by reduction to a stable secondary amine linkage.

The process is typically initiated by the chemical oxidation of the polysaccharide coating on the iron nanoparticles. researchgate.netnih.gov For dextran-coated nanoparticles, an oxidizing agent such as sodium periodate (B1199274) is used to cleave the vicinal diols of the glucose units, generating reactive aldehyde (carbonyl) groups on the dextran surface. nih.gov

The aldehyde-functionalized nanoparticles are then reacted with the primary amine group of folic acid. This reaction forms a Schiff base, which is an unstable imine intermediate. To create a stable covalent bond, the Schiff base is subsequently reduced using a mild reducing agent like sodium cyanoborohydride or sodium borohydride. This reduction step converts the imine to a stable secondary amine linkage, securely conjugating the folic acid to the nanoparticle surface. researchgate.net

Thiol-Ene Click Reactions for Folate-Iron Nanoparticle Linkage

Thiol-ene "click" chemistry offers a highly efficient and biocompatible method for surface functionalization of nanoparticles. nih.govrsc.org This reaction involves the radical-initiated addition of a thiol group (-SH) across a carbon-carbon double bond (an "ene" group). researchgate.net It is characterized by high reaction rates, orthogonality to many biological functional groups, and stability of the resulting thioether bond, making it an attractive strategy for conjugating sensitive biomolecules like folic acid. nih.govrsc.org

In the context of folate-iron nanoparticle linkage, the nanoparticle surface is first modified to present either thiol or ene functional groups, while the folic acid molecule is derivatized with the complementary group. For instance, undecenoic acid can be used to coat Fe3O4 nanoparticles, providing a surface rich in terminal alkene (ene) groups. rsc.org A bifunctional linker molecule containing a thiol group, such as cysteine, can then be attached via the thiol-ene reaction. rsc.org The remaining functional group on the cysteine (e.g., an amine) can then be used to conjugate folic acid, often through established methods like EDC-NHS coupling. rsc.org This multi-step approach leverages the robustness of the thiol-ene reaction to create a stable, functionalized platform for subsequent ligand attachment. researchgate.net

Polymeric Linker Strategies (e.g., Dextran, Poly(ethyleneimine), Hyperbranched Polyglycerol) in Folate Conjugation

Polymeric linkers are frequently used to coat the surface of iron nanoparticles, serving multiple purposes: they enhance colloidal stability, improve biocompatibility, and provide a scaffold of functional groups for the covalent attachment of targeting ligands like folic acid. nih.govnih.gov

Dextran: Dextran is a biocompatible and biodegradable polysaccharide that is commonly used to coat superparamagnetic iron oxide nanoparticles (SPIONs). nih.govnih.gov The dextran coating provides hydroxyl groups that can be activated for ligand conjugation. As described in the reductive amination section, these hydroxyls can be oxidized to aldehydes to react with amine groups on folic acid. researchgate.netnih.gov This strategy creates a stable and biocompatible nanoparticle suitable for in vivo applications. rsc.orgsemanticscholar.org

Poly(ethyleneimine) (PEI): PEI is a cationic polymer rich in primary, secondary, and tertiary amine groups. mdpi.com When used to coat iron oxide nanoparticles, PEI provides a high density of primary amines on the surface, which are readily available for conjugation with the carboxyl groups of folic acid via carbodiimide chemistry. researchgate.netrsc.orgnih.gov The PEI coating not only facilitates ligand attachment but also imparts a positive surface charge and can be synthesized in a one-pot hydrothermal route with the iron oxide core. nih.gov Often, a polyethylene (B3416737) glycol (PEG) spacer is introduced between the PEI surface and folic acid to enhance biocompatibility and circulation time. nih.govdovepress.com

Hyperbranched Polyglycerol (HPG): HPG is a dendrimer-like polyether with a globular structure and a high density of terminal hydroxyl groups. nih.govnih.gov It is considered an excellent alternative to PEG due to its high hydrophilicity and biocompatibility. core.ac.ukdntb.gov.ua Iron oxide nanoparticles can be coated with HPG, and the abundant terminal hydroxyl groups can be used for the covalent attachment of folic acid, for example, through activation with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This coating provides excellent colloidal stability and a versatile platform for surface functionalization. nih.govcore.ac.uk

| Polymeric Linker | Functional Group for Conjugation | Common Conjugation Chemistry | Key Advantage |

|---|---|---|---|

| Dextran | Hydroxyl (-OH) | Reductive Amination (after oxidation) researchgate.netnih.gov | High biocompatibility and biodegradability. nih.gov |

| Poly(ethyleneimine) (PEI) | Amine (-NH2) | Carbodiimide Chemistry (EDC-NHS) nih.gov | High density of reactive amine groups for efficient conjugation. mdpi.com |

| Hyperbranched Polyglycerol (HPG) | Hydroxyl (-OH) | DCC/DMAP activation nih.gov | Excellent hydrophilicity and stability; dendrimer-like architecture. nih.govdntb.gov.ua |

Synthesis of Advanced Hybrid Iron-Folate Architectures

To enhance the functionality of iron-folate nanosystems, advanced hybrid architectures are being developed. These structures combine the properties of multiple materials to create multifunctional platforms for simultaneous imaging and therapy (theranostics). Core-shell nanoparticle systems are a prominent example of such advanced designs.

Core-Shell Nanoparticle Systems Incorporating Iron and Folic Acid (e.g., Fe3O4@Au)

Core-shell nanoparticles consisting of a magnetic iron oxide (Fe3O4) core and a gold (Au) shell represent a versatile class of hybrid nanomaterials. researchgate.netnih.gov This architecture synergistically combines the superparamagnetic properties of the Fe3O4 core, which are useful for magnetic resonance imaging (MRI), with the unique optical and chemical properties of the gold shell. researchgate.netresearchgate.net

The synthesis of Fe3O4@Au nanoparticles typically involves a multi-step process. First, magnetite (Fe3O4) nanoparticles are synthesized, often through a chemical co-precipitation method. nih.gov These magnetic cores are then coated with a thin, uniform layer of gold. This can be achieved by the reduction of a gold salt, such as HAuCl4, in the presence of the Fe3O4 nanoparticles. researchgate.netnih.gov The gold shell provides several advantages: it protects the iron oxide core from oxidation, enhances colloidal stability, and offers a versatile surface for further functionalization. researchgate.net

The gold surface is particularly amenable to modification with thiol-containing molecules due to the strong affinity between gold and sulfur. nih.gov For the attachment of folic acid, a bifunctional linker like L-cysteine can be used. researchgate.netnih.gov The thiol group of L-cysteine binds strongly to the gold shell, leaving its amine group exposed and available for conjugation. Folic acid can then be covalently attached to this amino-terminated surface using standard amide-linkage formation chemistry, such as the EDC-NHS coupling method. researchgate.netnih.gov The resulting Fe3O4@Au-Folate nanoparticles are multifunctional agents capable of magnetic targeting, MRI contrast enhancement, and targeted delivery to cells overexpressing the folate receptor. core.ac.ukresearchgate.net

Iron-Folate Functionalized Carbonaceous Materials (e.g., Graphene, Carbon Nanotubes)

The functionalization of carbonaceous materials such as graphene and carbon nanotubes with iron and folate moieties is a sophisticated process aimed at creating hybrid materials with combined properties. The general strategy involves modifying the carbon surface to introduce functional groups that can act as anchor points for iron nanoparticles and folic acid molecules.

A common initial step for both graphene and multi-walled carbon nanotubes (MWCNTs) is an oxidation process. This is often achieved by treating the carbon material with a strong acid mixture, such as concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). scialert.netnih.govnih.gov This acid treatment introduces carboxylic acid (-COOH) and hydroxyl (-OH) groups onto the surface of the carbon nanostructure. scialert.netnih.gov These functional groups are crucial for subsequent conjugation steps.

For the incorporation of iron, methods like co-precipitation and in-situ chemical synthesis are employed. In one approach, carboxylated CNTs are decorated with superparamagnetic iron oxide nanoparticles (SPIONs) via co-precipitation of iron salts. nih.gov Another method involves treating functionalized CNTs with a solution of iron nitrate (B79036) and nickel nitrate in citric acid, followed by calcination to form NiFe₂O₄ nanoparticles on the MWCNT surface. ed.ac.uk For graphene, nano ferroferric oxide (Fe₃O₄) can be used as a crosslinking agent between the graphene sheet and folic acid. gncl.cn

The attachment of folic acid (FA) is typically achieved through covalent bonding. The carboxylic acid group on the folic acid molecule can be activated to form a more reactive intermediate. For example, N-hydroxysuccinimide can be used to activate FA. nih.gov This activated FA can then react with amine groups, or the carboxyl groups on the oxidized carbon material can be linked to amine groups on a modified FA molecule. One method describes covalently grafting folic acid-ethylene diamine (EDA) onto acid-functionalized MWCNTs. nih.gov In another synthesis, 3-dimethylamino-1-propylamine (DMP) is used to facilitate the binding of folic acid to functionalized CNTs. scialert.net

The resulting composite material, such as folate and iron difunctionalized multiwall carbon nanotubes (FA-MWCNT@Fe), combines the properties of its components. Characterization techniques including Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are used to confirm the successful synthesis and to analyze the structure and morphology of the final product. nih.govgncl.cn

Table 1: Synthesis Methods for Iron-Folate Functionalized Carbonaceous Materials

| Material | Synthesis Steps | Precursors | Characterization Methods | Reference |

|---|---|---|---|---|

| Graphene | One-pot method using nano ferroferric oxide as a crosslinking agent between folic acid and graphene. | Graphene, Folic Acid, Nano Ferroferric Oxide | Infrared Spectroscopy, Scanning Electron Microscope | gncl.cn |

| MWCNTs | 1. Oxidation with H₂SO₄/HNO₃. 2. Conjugation with Folic Acid-Ethylene Diamine (FA-EDA). 3. Grafting with Doxorubicin (for drug delivery studies). | MWCNTs, H₂SO₄, HNO₃, Folic Acid, Ethylene Diamine | FTIR, ¹H NMR, XRD, EDX, SEM, DSC | nih.gov |

| MWCNTs | 1. Oxidation of MWCNTs. 2. Conjugation with iron nanoparticles. 3. Conjugation with folate. | Oxidized MWCNTs, Iron nanoparticles, Folic Acid | X-ray Diffraction, Transmission Electron Microscopy, Infrared Spectroscopy | |

| MWCNTs | 1. Functionalization with H₂SO₄/HNO₃ at varying temperatures. 2. Conjugation with Folic Acid using 3-dimethylamino-1-propylamine (DMP). | MWCNTs, H₂SO₄, HNO₃, Folic Acid, DMP | Transmission Electron Microscopy (TEM) | scialert.net |

Metal-Organic Frameworks (MOFs) Incorporating Iron and Folic Acid Ligands

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov The synthesis of MOFs incorporating both iron and folic acid presents a unique challenge, as the framework's structure is highly dependent on the coordination chemistry between the metal and the chosen organic linkers. tamu.edu

The synthesis of iron-based MOFs (Fe-MOFs) is well-established, with the solvothermal method being a common technique. nih.govresearchgate.net This method involves heating a solution of a metal salt (e.g., a trivalent iron salt) and a carboxylic acid-based organic ligand in a sealed vessel. nih.gov The MIL (Materials of Institut Lavoisier) series of Fe-MOFs, such as MIL-101(Fe) and MIL-100(Fe), are prominent examples synthesized using this approach with ligands like terephthalic acid or trimesic acid. nih.gov The choice of solvent, temperature, and reaction time are critical factors that influence the nucleation and growth of the MOF crystals. nih.gov Another approach is the electrochemical method, where the metal ion is supplied by anodic dissolution into a reaction mixture containing the organic ligand, which can occur under milder conditions than solvothermal synthesis. nih.gov

Directly using folic acid as the primary organic ligand to build the MOF structure with iron nodes is less commonly documented. Folic acid is a complex molecule, and its geometry and coordination modes might not be as conducive to forming stable, porous frameworks as simpler, more rigid ligands like terephthalic acid.

However, folic acid can be incorporated into Fe-MOFs through several strategies. One method is post-synthetic modification, where a pre-synthesized Fe-MOF is functionalized with folic acid. This would typically involve chemically modifying the organic linkers already in the framework to create attachment points for folic acid molecules. Another strategy involves the encapsulation of folic acid within the pores of a pre-existing Fe-MOF. The high porosity and large surface area of materials like the MIL series are advantageous for loading molecules. nih.gov

Research has also explored the synthesis of zirconium-based MOFs using iron(II) clathrochelate-based ditopic carboxylic acid ligands, demonstrating the integration of iron complexes directly into the linker component of a MOF structure. rsc.org While this does not involve folic acid, it illustrates the principle of incorporating complex iron-containing moieties as part of the organic linker, a strategy that could potentially be adapted for folate-containing ligands in the future.

Table 2: General Synthesis Methods for Iron-Based MOFs

| MOF Type | Synthesis Method | Metal Source | Organic Ligand Examples | Key Features | Reference |

|---|---|---|---|---|---|

| MIL-series (e.g., MIL-101(Fe)) | Solvothermal | Trivalent iron ions (e.g., FeCl₃) | Carboxylic acids (e.g., terephthalic acid, trimesic acid) | High porosity, large surface area, flexible structure ("breathing effect") | nih.govresearchgate.net |

| General Fe-MOF | Solvothermal | FeAc₂ | BDC-NH₂ (2-amino-1,4-benzenedicarboxylic acid) | Self-degrades in acidic environments to release Fe²⁺ | nih.gov |

| General MOF | Electrochemical | Anodic dissolution of metal | Various organic ligands | Milder reaction conditions, rapid synthesis | nih.gov |

| Zr-Fe MOF | Solvothermal | Zirconium salt (ZrCl₄) | Iron(II) clathrochelate-based ditopic carboxylic acids | Crystalline MOF with iron complex integrated into the linker | rsc.org |

Structural Elucidation and Advanced Characterization of Iron Folate Systems

Spectroscopic Analysis for Iron-Folate Coordination and Conjugation

Spectroscopic methods are indispensable tools for probing the molecular structure and electronic properties of iron-folate complexes. They allow for the identification of functional groups involved in coordination, confirmation of conjugation, determination of molecular weight, elemental composition, and quantification of metal content.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding Modes

FTIR spectroscopy is widely used to identify the functional groups present in iron-folate complexes and to understand how folic acid binds to the iron center. By comparing the FTIR spectra of free folic acid with that of the iron-folate complex, shifts or changes in characteristic absorption bands can indicate the involvement of specific functional groups in coordination.

Studies on iron-folate core-shell nanoparticles and iron(III) complexes with folic acid have utilized FTIR analysis to determine bonds and functional groups. The FTIR spectra of iron oxide and iron folate core-shell nanoparticles show results in the 400–4000 cm⁻¹ wavenumber region, indicating the presence of both functional groups and chemical bonds imrpress.com. The FTIR analysis helps in confirming the successful attachment of folic acid to nanoparticles tandfonline.com. For instance, the formation of new peaks or shifts in existing peaks related to carboxylate (COO⁻) and other functional groups of folic acid in the complex's spectrum, compared to free folic acid, provide evidence of coordination to the iron atom nih.gov.

Specific observations from FTIR studies on metal-folate complexes include shifts or disappearance of the strong absorption band around 1718 cm⁻¹ attributed to the stretching vibration of the free ketonic C=O group of the carboxylic acid in folic acid nih.gov. This is often accompanied by the appearance of two bands in the 1569–1631 cm⁻¹ range corresponding to the antisymmetric stretching vibration (νas(COO⁻)) and one in the 1350–1413 cm⁻¹ range assigned to the symmetric stretching vibration (νs(COO⁻)) of the coordinated carboxylate group nih.gov. These changes in the carboxylate stretching frequencies are indicative of its binding mode to the metal center nih.gov.

FTIR spectroscopy has been employed to confirm the surface modification of nanoparticles with folic acid clinmedjournals.orgclinmedjournals.org. Peaks corresponding to aromatic C-C, C-O, C-O of alcohol, and aromatic C-H groups indicate the presence of folic acid in modified nanoparticles clinmedjournals.org. For example, a sharp peak at 1631 cm⁻¹ can indicate the presence of a C=O group, and a sharp peak at 1508 cm⁻¹ can be characteristic of the stretching vibration of aromatic C=C bonds clinmedjournals.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Confirmation

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within iron-folate systems and confirming the conjugation of folic acid to iron or iron-containing nanoparticles. The UV-Vis spectrum of folic acid exhibits characteristic absorption bands due to its conjugated system, involving the pteridine (B1203161) ring and the para-aminobenzoic acid moiety.

Upon complexation with iron or conjugation to iron oxide nanoparticles, changes in the UV-Vis spectrum, such as shifts in absorption maxima (λmax) or changes in absorbance intensity, can occur. These changes provide evidence of electronic interactions between the iron center and the folic acid ligand, confirming the formation of a complex or conjugate.

UV-Visible spectroscopy analysis has shown that generated iron oxide and iron folate core-shell nanoparticles have a distinctive absorption curve in the 250–300 nm wavelength range imrpress.comnih.gov. The UV-Vis analysis can confirm the preparation of iron oxide and iron folate core-shell nanoparticles imrpress.com. The absorption spectra dispersed in deionized water may display a broad absorption peak in this range imrpress.com.

UV-Vis spectroscopy is also used for the quantitative determination of folic acid conjugated to the surface of magnetic nanoparticles nih.gov. By measuring the absorbance of the solution at the characteristic wavelength of folic acid, the amount of conjugated folic acid can be estimated rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

NMR spectroscopy provides detailed information about the local environment of atomic nuclei within a molecule in solution, making it a powerful tool for elucidating the structure and dynamics of iron-folate complexes in solution. ¹H and ¹³C NMR spectroscopy can be used to study the interaction between folic acid and metal ions.

Changes in the chemical shifts of protons and carbons in the NMR spectrum of folic acid upon the addition of iron ions can indicate the binding sites and the nature of the interaction mdpi.com. However, some studies have reported the absence of significant changes in the NMR spectra of folic acid upon the addition of Fe³⁺ or Fe²⁺ ions, suggesting no relevant binding occurred under the experimental conditions of those specific studies mdpi.com. In contrast, studies with other metal ions like Cu²⁺ have shown pronounced paramagnetic effects on certain protons of folic acid, indicating coordination mdpi.com. The interpretation of NMR spectra for paramagnetic iron complexes can be more complex due to broadened signals.

NMR, alongside other techniques like ESI MS and UV-visible spectroscopy, has been used to characterize folate co-functionalized gold nanoconjugates containing an iron(III) complex nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the iron-folate complex and its fragmentation pattern. This fragmentation pattern can help in confirming the structure of the complex and identifying its components.

Electrospray ionization mass spectrometry (ESI-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques for the analysis of relatively large and polar molecules like folate conjugates. LC-MS has been used to verify the identities of folate-conjugated antibody fragments dovepress.com. Mass spectrometry can be performed in positive or negative ion mode, and techniques like tandem mass spectrometry (MS/MS) can provide more detailed structural information through the fragmentation of selected ions nih.govacs.org.

Plasma pencil atmospheric mass spectrometry (PPAMS) has been explored for the rapid, simultaneous detection of micronutrients, including iron and folate nih.gov. Inductively coupled plasma mass spectrometry (ICP-MS) is a sensitive technique used for the determination of elemental composition, including the iron content in various samples, such as tissues or dietary supplements dovepress.commdpi.com.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive elemental analysis technique that can be used to determine the elemental composition of a sample, including the presence and relative abundance of iron in an iron-folate system. XRF works by exciting atoms in the sample with X-rays, causing them to emit characteristic secondary X-rays whose energies are specific to each element.

XRF spectroscopy is a technology of choice for analyzing the trace-level composition of ferrous materials xrfscientific.com. It is widely used in the metallurgical industry for qualitative and quantitative determinations of multiple elements in materials like iron ore esi-xrf.comazom.com. While direct application to complex organic iron-folate compounds might be less common than for inorganic iron samples, XRF can provide confirmation of the presence of iron in a synthesized complex and potentially give an indication of the iron content. The XRF spectrum of pure iron shows characteristic peaks xrfresearch.com. XRF has been applied in the determination of metal ions like iron in organic matrices acs.org.

Atomic Absorption Spectroscopy (AAS) for Metal Quantification

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used specifically for the determination of the concentration of a particular metal element in a sample. For iron-folate systems, AAS is a crucial method for quantifying the iron content in the complex or in samples containing the complex.

In AAS, a liquid sample is atomized, and a beam of light at a specific wavelength corresponding to the absorption wavelength of the metal of interest (iron, in this case) is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the metal atoms in the sample.

AAS has been used to determine the concentration of metal ions, including iron, in various samples nih.govnih.gov. For the analysis of iron-folate complexes, the complex is typically digested to release the iron ions into a solution before analysis by AAS nih.gov. Atomic absorption data can provide the values for the concentration of metal ions in a sample nih.gov. AAS is a widely used method for metal analyses and does not require previous metal complexation scielo.br. It has been used to determine iron content in dietary supplements and biological samples ajrsp.comscielo.orgresearchgate.net.

Data from AAS can be used to construct calibration curves using standard metal solutions to determine the concentration of iron in the unknown sample nih.govajrsp.com.

| Spectroscopic Technique | Primary Information Provided | Application in Iron-Folate Systems |

| FTIR | Functional groups, vibrational modes, binding modes | Identifying functional groups involved in iron coordination, confirming conjugation clinmedjournals.orgimrpress.comtandfonline.comnih.govnih.gov |

| UV-Vis | Electronic transitions, conjugation, concentration | Confirming complex/conjugate formation, quantifying folic acid or complex clinmedjournals.orgimrpress.comclinmedjournals.orgnih.govimrpress.comnih.gov |

| NMR | Solution-state structure, local environment, interactions | Investigating binding sites and structural changes upon complexation in solution mdpi.comnih.gov |

| MS | Molecular weight, fragmentation pattern, elemental composition | Confirming molecular weight, structural elucidation, elemental analysis (ICP-MS) dovepress.comnih.govacs.orgmdpi.com |

| XRF | Elemental composition | Confirming the presence of iron, determining elemental composition xrfscientific.comesi-xrf.comazom.comacs.org |

| AAS | Metal quantification | Quantifying the iron content in the complex or sample nih.govnih.govscielo.brajrsp.comscielo.orgresearchgate.net |

Morphological and Size Characterization of Iron-Folate Nanosystems

Morphological and size characterization are crucial for understanding the physical attributes of iron-folate nanosystems, which directly influence their behavior and potential applications. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FESEM), and Dynamic Light Scattering (DLS) are commonly used for this purpose.

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the internal structure, shape, and size of nanoparticles with high resolution. Studies on iron-folate nanosystems frequently utilize TEM to provide direct images of the particles. For instance, TEM images of iron oxide and iron folate core-shell nanoparticles have shown sizes ranging between 7 and 42 nm, with a generally spherical shape and appropriate monodispersity, indicating minimal aggregation. imrpress.comimrpress.com Another study on magnetite nanoparticles coated with folic acid reported particle dimensions of approximately 9 nm as observed in TEM images, where most nanoparticles exhibited spherical or cubic shapes. chalcogen.ro TEM analysis has also been used to investigate the intracellular distribution of nanoparticles, providing insights into their uptake by cells. unipr.itnih.gov The smaller size observed in TEM images compared to DLS results for the same sample can be attributed to TEM being performed on dry samples, while DLS measures hydrodynamic size in suspension, where particles might be agglomerated. iisj.in

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) provide detailed information about the surface morphology and size distribution of nanoparticles. FESEM images of iron oxide nanoparticles have revealed sizes within a range of 12 to 15 nm, with functionalized nanoparticles showing slightly larger sizes. researchgate.net FESEM is particularly useful for visualizing the surface features of the nanoparticles and can also be employed to analyze nanoparticle distribution. acs.orgresearchgate.net Compared to TEM, FESEM can be used to image nanoparticles inside cells without extensive sample preparation like thin sectioning, allowing for the observation of nanoparticle incorporation and cellular morphology simultaneously. nih.gov

Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic size and size distribution of nanoparticles in suspension. This method measures the Brownian motion of particles and relates it to their size. For iron-folate systems, DLS measurements provide crucial information about how the particles behave in a liquid environment, which is relevant for their stability and biological interactions. Studies have reported varying hydrodynamic sizes for iron-folate nanoparticles, depending on the synthesis method and surface modifications. For example, iron folate core-shell nanoparticles were found to have a size of 55 nm by DLS, while the core iron oxide nanoparticles had a size of 33 nm. imrpress.comimrpress.com Another study on biosynthesized magnetite nanoparticles coated with folic acid reported a relatively narrow particle size distribution around 110 nm, with most particles ranging between 30 and 200 nm. iisj.in Functionalized iron oxide nanoparticles with PEG or PEG-folate have shown mean diameters between 60 and 80 nm with polydispersity indexes lower than 0.3, indicating a relatively narrow size distribution. unipr.it DLS is considered a fundamental method for determining intact particle size and distribution of intravenously administered iron-carbohydrate complexes, although standardization of protocols can be challenging. nih.gov

Zeta potential is a key parameter that indicates the surface charge of nanoparticles and is directly related to their colloidal stability. It measures the potential difference across the electrical double layer surrounding a charged particle in a suspension. Zeta potential measurements for iron-folate nanosystems typically reveal a negative surface charge. For iron folate core-shell nanoparticles, zeta potential values of approximately –28.2 ± 195.85 mV have been reported, suggesting negative surface charges. imrpress.comresearchgate.net Iron oxide nanoparticles coated with folic acid have also shown negative zeta potential values, contributing to their stability by promoting electrostatic repulsion between particles, thus preventing aggregation. imrpress.comiisj.in A higher negative zeta potential is generally associated with better dispersion and resistance to flocculation or coagulation. imrpress.comnih.gov Surface modification can influence the zeta potential, potentially leading to more positively charged nanoparticles for improved colloidal stabilization. imrpress.com

Morphological and Size Characterization of Iron-Folate Nanosystems

Morphological and size characterization are crucial for understanding the physical attributes of iron-folate nanosystems, which directly influence their behavior and potential applications. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FESEM), and Dynamic Light Scattering (DLS) are commonly used for this purpose.

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the internal structure, shape, and size of nanoparticles with high resolution. Studies on iron-folate nanosystems frequently utilize TEM to provide direct images of the particles. For instance, TEM images of iron oxide and iron folate core-shell nanoparticles have shown sizes ranging between 7 and 42 nm, with a generally spherical shape and appropriate monodispersity, indicating minimal aggregation. imrpress.comimrpress.com Another study on magnetite nanoparticles coated with folic acid reported particle dimensions of approximately 9 nm as observed in TEM images, where most nanoparticles exhibited spherical or cubic shapes. chalcogen.ro TEM analysis has also been used to investigate the intracellular distribution of nanoparticles, providing insights into their uptake by cells. unipr.itnih.gov The smaller size observed in TEM images compared to DLS results for the same sample can be attributed to TEM being performed on dry samples, while DLS measures hydrodynamic size in suspension, where particles might be agglomerated. iisj.in

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) provide detailed information about the surface morphology and size distribution of nanoparticles. FESEM images of iron oxide nanoparticles have revealed sizes within a range of 12 to 15 nm, with functionalized nanoparticles showing slightly larger sizes. researchgate.net FESEM is particularly useful for visualizing the surface features of the nanoparticles and can also be employed to analyze nanoparticle distribution. acs.orgresearchgate.net Compared to TEM, FESEM can be used to image nanoparticles inside cells without extensive sample preparation like thin sectioning, allowing for the observation of nanoparticle incorporation and cellular morphology simultaneously. nih.gov

Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic size and size distribution of nanoparticles in suspension. This method measures the Brownian motion of particles and relates it to their size. For iron-folate systems, DLS measurements provide crucial information about how the particles behave in a liquid environment, which is relevant for their stability and biological interactions. Studies have reported varying hydrodynamic sizes for iron-folate nanoparticles, depending on the synthesis method and surface modifications. For example, iron folate core-shell nanoparticles were found to have a size of 55 nm by DLS, while the core iron oxide nanoparticles had a size of 33 nm. imrpress.comimrpress.com Another study on biosynthesized magnetite nanoparticles coated with folic acid reported a relatively narrow particle size distribution around 110 nm, with most particles ranging between 30 and 200 nm. iisj.in Functionalized iron oxide nanoparticles with PEG or PEG-folate have shown mean diameters between 60 and 80 nm with polydispersity indexes lower than 0.3, indicating a relatively narrow size distribution. unipr.it DLS is considered a fundamental method for determining intact particle size and distribution of intravenously administered iron-carbohydrate complexes, although standardization of protocols can be challenging. nih.gov

Zeta potential is a key parameter that indicates the surface charge of nanoparticles and is directly related to their colloidal stability. It measures the potential difference across the electrical double layer surrounding a charged particle in a suspension. Zeta potential measurements for iron-folate nanosystems typically reveal a negative surface charge. For iron folate core-shell nanoparticles, zeta potential values of approximately –28.2 ± 195.85 mV have been reported, suggesting negative surface charges. imrpress.comresearchgate.net Iron oxide nanoparticles coated with folic acid have also shown negative zeta potential values, contributing to their stability by promoting electrostatic repulsion between particles, thus preventing aggregation. imrpress.comiisj.in A higher negative zeta potential is generally associated with better dispersion and resistance to flocculation or coagulation. imrpress.comnih.gov Surface modification can influence the zeta potential, potentially leading to more positively charged nanoparticles for improved colloidal stabilization. imrpress.com

Magnetic Characterization of Iron-Folate Nanosystems

Iron-folate systems, particularly those involving iron oxide nanoparticles conjugated with folic acid, are extensively characterized for their magnetic properties. These properties are fundamental to their application in areas such as magnetic resonance imaging (MRI) and targeted drug delivery. Techniques like Vibrating Sample Magnetometry (VSM) and magnetic relaxation measurements are essential for evaluating the magnetic behavior of these nanosystems.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a standard technique used to measure the magnetic properties of materials, including their magnetization curves, saturation magnetization (Ms), remanence, and coercivity. For iron-folate nanosystems, VSM is crucial for confirming their superparamagnetic behavior at room temperature, which is a desirable property for biomedical applications bohrium.comtandfonline.comnih.govmdpi.complos.org.

Studies on folic acid-conjugated superparamagnetic iron oxide nanoparticles (SPIONs) consistently report superparamagnetic behavior, characterized by a lack of hysteresis loop at room temperature tandfonline.commdpi.complos.org. The saturation magnetization values are a key parameter obtained from VSM, indicating the maximum magnetization the material can achieve in a strong magnetic field. These values can vary depending on the size of the iron oxide core, the type and thickness of the coating layer, and the conjugation of folic acid tandfonline.commdpi.comtums.ac.irplos.org.

| Nanoparticle Formulation | Saturation Magnetization (emu/g) | Reference |

|---|---|---|

| Naked Fe₃O₄ | 68.7 | tandfonline.com |

| PEI-Fe₃O₄ | 68.2 | tandfonline.com |

| FA-PEI-Fe₃O₄ | 67.1 | tandfonline.com |

| Fe₃O₄ | 64.84 | mdpi.com |

| Fe₃O₄@SiO₂@HPG | 33.86 | mdpi.com |

| Fe₃O₄@SiO₂@HPG-FA | 25.80 | mdpi.com |

| Fe₃O₄@HPG | 10.77 | mdpi.com |

| Fe₃O₄@HPG-FA | 1.66 | mdpi.com |

| Fe₂O₃/Au@PAM NPs without FA | 32.6 | tums.ac.ir |

| Fe₂O₃/Au@PAM NPs with FA | 25.56 | tums.ac.ir |

| MAN (Albumin Magnetic Nanospheres) | 59 | plos.org |

| FA-MAN | 57 | plos.org |

| Folic acid-coated Fe₃O₄ NPs (9 nm) | 23 | chalcogen.ro |

The VSM data confirms that iron oxide nanoparticles, even after surface modification and folic acid conjugation, retain their superparamagnetic properties at room temperature, which is essential for their use in applications like targeted MRI where residual magnetization after the removal of the magnetic field is undesirable.

Magnetic Relaxation Measurements (e.g., T2 Relaxation Time) in Model Systems

Magnetic relaxation measurements, particularly the transverse relaxation time (T2), are critical for evaluating the performance of iron-folate nanosystems as T2-weighted MRI contrast agents. Superparamagnetic iron oxide nanoparticles (SPIONs) enhance the relaxation rate of water protons in their vicinity, leading to a decrease in T2 relaxation time and a reduction in signal intensity in T2-weighted MR images, resulting in negative contrast nih.govnih.govnih.gov.

The effectiveness of an MRI contrast agent is often quantified by its relaxivity, specifically the transverse relaxivity (r2 = 1/T2 relaxation rate per unit concentration of iron). Higher r2 values indicate a greater ability to shorten T2 relaxation time and thus provide stronger negative contrast nih.gov.

Studies investigating folic acid-conjugated iron oxide nanoparticles have demonstrated their ability to act as effective T2 contrast agents. The conjugation of folic acid can influence the relaxivity, often by facilitating increased cellular uptake into target cells that overexpress folate receptors tandfonline.comnih.govnih.govspandidos-publications.commdpi.comresearchgate.net. Increased intracellular concentration of the magnetic nanoparticles leads to a more pronounced reduction in T2 relaxation time and enhanced contrast in MR images spandidos-publications.commdpi.com.

Research has shown that folate-targeted iron oxide nanoparticles can exhibit significantly decreased T2 relaxation times in folate receptor-positive cells compared to non-targeted nanoparticles or in cells where folate receptors are blocked by free folic acid spandidos-publications.commdpi.comresearchgate.net. This targeted effect leads to enhanced negative contrast specifically in the areas containing the targeted cells nih.govresearchgate.net.

Reported r2 values for folate-conjugated iron oxide nanoparticles vary depending on the nanoparticle synthesis method, size, coating material, and the specific conjugation strategy tandfonline.comnih.govnih.gov. For example, one study reported an r2 value of 135.78 mM⁻¹s⁻¹ for FA-PEI-Fe₃O₄ nanoparticles tandfonline.com. Another study comparing different coatings found that Fe₃O₄@SiO₂@HPG-FA nanoparticles showed a high relaxivity of 23.25 mM⁻¹s⁻¹, significantly higher than HPG-targeted nanoparticles nih.gov.

| Nanoparticle Formulation | Relaxivity (r2, mM⁻¹s⁻¹) | Notes | Reference |

|---|---|---|---|

| FA-PEI-Fe₃O₄ | 135.78 | Calculated per millimole of iron | tandfonline.com |

| SPION@SiO₂@HPG-FA | > 23 | Considered well suited for MRI contrast | nih.gov |

| Fe₃O₄@SiO₂@HPG-FA | 23.25 | Compared to non-targeted SiO₂@HPG NPs | nih.gov |

| Fe₃O₄@HPG-FA | ~0.131 | Considerably lower than SiO₂@HPG@FA NPs | nih.gov |

These magnetic relaxation measurements confirm the potential of folate-conjugated iron oxide nanosystems as effective T2-weighted MRI contrast agents with enhanced targeting capabilities towards cells overexpressing folate receptors.

Theoretical and Computational Investigations of Iron Folate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules and complexes. These methods can describe the behavior of electrons and nuclei, providing detailed information about bonding, energy levels, and reaction pathways.

Density Functional Theory (DFT) Studies on Iron-Folate Interactions and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a system based on its electron density. DFT studies have been applied to investigate the interactions and energetics of iron complexes and folic acid. These calculations can predict the plausible molecular structures of complexes and evaluate thermochemical properties such as Gibbs free energy tandfonline.com.

DFT calculations have also been employed to study the electronic structure and vibrational frequencies of iron complexes researchgate.net. For instance, molecular orbital/DFT calculations have been performed on iron desferrioxamine B (Fe-DFO-B) complexes to understand their electronic structure and properties in aqueous solution researchgate.net. These studies can investigate the ability of ligands to discriminate between different iron oxidation states (Fe(III) and Fe(II)) by analyzing factors like bond length and the degree of covalent bonding researchgate.net. DFT is particularly useful for investigating large molecules and finds application in hybrid quantum mechanics/molecular mechanics (QM/MM) approaches for biological molecules researchgate.net. The energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), calculated by DFT, provide information about the molecule's ability to accept and donate electrons and its chemical reactivity researchgate.netresearchgate.net. The energy gap between HOMO and LUMO influences chemical reactivity and stability researchgate.net.

Ab Initio Methods for Complex Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum mechanical calculations that are based directly on the fundamental laws of quantum mechanics, without the inclusion of empirical parameters. These methods are used for tasks such as complex geometry optimization and energy calculations. Ab initio calculations solve the Schrödinger equation for a system of nuclei and electrons using the variation principle to find the best wavefunction for the ground state montana.edu.

These methods can be applied to investigate the interactions between molecules and functional groups, such as the interaction between a drug molecule and folic acid, to understand adsorption energy and spatial orientation medcraveonline.commedcraveonline.com. Geometry optimization using ab initio methods, often in conjunction with DFT, can predict the structure of formed complexes tandfonline.com. Frequency analysis can then be performed to obtain thermochemical properties like Gibbs free energy tandfonline.com.

While computationally more demanding than empirical methods, ab initio calculations can provide highly accurate descriptions of molecular properties and interactions, contributing to the understanding of the fundamental behavior of iron-folate systems at a detailed electronic level montana.eduarxiv.org. Studies on iron-acceptor pairs in silicon have utilized ab initio total-energy calculations within the framework of DFT to model electronic structure and binding aps.org. Ab initio free energy calculations have also been applied to study the melting properties and stable phases of iron under extreme conditions ucl.ac.ukaps.org.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational behavior and dynamics of molecules, particularly larger systems like proteins and their complexes. MM methods approximate the potential energy of a system based on classical physics principles, treating atoms as spheres connected by springs representing bonds tripod.com. MD simulations extend this by simulating the motion of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions in various environments, including explicit solvent tripod.com.

MM and MD simulations are valuable for analyzing the conformational landscape of molecules like folic acid and its interactions with other molecules, including proteins nih.govresearchgate.net. Studies have used atomistic molecular dynamics simulations to describe folate and antifolates in saline, characterizing their molecular structure and dynamics nih.gov. These simulations can reveal the flexibility of molecules and their preferred conformations nih.gov.

In the context of iron-folate systems, MD simulations can be used to study the conformational rearrangements that occur upon complexation and the effect of environmental factors, such as temperature, on the structure and dynamics of the complex mdpi.com. MD simulations can also be employed to investigate the dynamical behavior of functionalized nanoparticles in water, providing insights into their stability and interactions rsc.org. The great computational speed of MM allows for its use in procedures like conformational energy searching and docking, which require numerous energy evaluations tripod.com.

Computational Prediction of Metal-Ligand Binding Affinities and Coordination Modes

Computational methods are increasingly used to predict metal-ligand binding affinities and coordination modes in biological and chemical systems. These predictions are crucial for understanding the stability and selectivity of metal complexes.

Computational approaches can predict the binding affinity of ligands to target molecules, including proteins like the folate receptor science.govmdpi.comacs.org. While some methods focus on protein-ligand interactions generally, the principles can be applied to understand the binding of folate to metal centers or to folate-binding proteins, which may interact with iron-folate complexes.

Methods for predicting metal-binding sites in proteins have been developed, often relying on the structural and physicochemical characteristics of known binding sites and geometric descriptors researchgate.netacs.org. These methods can predict the correct binding site and coordinating residues, and in some cases, generate 3D models of the protein-metal coordination complexes acs.org. These approaches are based on finding poses that satisfy metal-derived geometrical rules acs.org.

DFT calculations can also contribute to understanding binding affinities by evaluating the interaction energy of a compound with a target acs.org. Fragment molecular orbital (FMO) methods, often used with DFT, can efficiently calculate the energy of large systems, making them suitable for evaluating ligand-receptor interactions acs.org.

For iron-folate systems specifically, computational studies can help determine the plausible binding sites of iron ions on the folic acid molecule and the resulting coordination geometry tandfonline.comresearchgate.net. Parameters obtained from DFT calculations, such as mulliken population and charge, can help identify the donor atoms of the ligand involved in coordination researchgate.net. For instance, studies on copper-folic acid complexes using DFT have identified oxygen atoms as potential donor sites based on these parameters researchgate.net.

In Silico Modeling of Iron-Folate Nanosystem Interactions

In silico modeling, which involves computational simulations, is a valuable tool for designing and understanding the behavior of nanosystems, including those involving iron and folate, particularly in the context of drug delivery and targeting. Folic acid is frequently used to functionalize nanoparticles due to its high affinity for the folate receptor, which is overexpressed on certain cancer cells dovepress.comrsc.orgnih.gov.

In silico modeling can be used to design and build models of functionalized nanoparticles, such as folic acid-functionalized titanium dioxide (TiO2) nanoparticles rsc.org. Quantum chemical modeling can evaluate their thermal stability, while molecular dynamics simulations can investigate their dynamical behavior in different environments rsc.org. These studies can explore different binding models of folic acid to the nanoparticle surface and the impact of factors like surface coverage on adsorption energy rsc.org.

Computational studies can also investigate the interactions between drug molecules and folic acid on the surface of nanocarriers, providing insights into drug loading and release mechanisms medcraveonline.commedcraveonline.com. DFT methods can be used to calculate adsorption energies and understand how the presence of other components on the nanosystem surface can influence drug-folate interactions medcraveonline.com.

Furthermore, in silico modeling can contribute to understanding the targeting capabilities of folate-functionalized nanosystems by simulating their interactions with biological targets like the folate receptor science.govmdpi.com. Multiscale physics-based in silico modeling frameworks are being developed to address the need for effective preclinical assessment of nanocarriers for intravascular drug delivery, which can include systems involving iron-based nanoparticles and folate targeting frontiersin.orgresearchgate.net. While SPIONs (Superparamagnetic iron oxide nanoparticles) are mentioned as metal-based nanoparticles used in drug delivery, specific in silico modeling studies directly combining SPIONs with folate at a detailed interaction level within the provided search results are limited, but the general principles of nanosystem modeling apply frontiersin.orgresearchgate.net.

Chemical Reactivity and Mechanistic Studies of Iron Folate Compounds

Redox Chemistry of Iron-Folate Complexes in Chemical Systems

Iron is a transition metal well-known for its ability to exist in multiple oxidation states, primarily ferrous (Fe²⁺) and ferric (Fe³⁺) under physiological conditions, enabling it to mediate electron transfer processes nih.govwikipedia.org. This versatile redox activity is fundamental to its biological functions and chemical reactivity nih.govwikipedia.org. In aqueous solutions at physiological pH, ferrous iron can be oxidized to ferric iron nih.gov. Ferric iron in soluble aqueous form is found at very low concentrations at physiological pH due to the formation of insoluble polymeric ferric oxyhydroxide complexes nih.gov.

The interaction of iron with ligands, such as those present in folate compounds, can significantly influence its redox properties. While detailed studies specifically on the redox chemistry of a defined iron-folate complex like that potentially present in "Fe-Cap folic" are not extensively detailed in the provided search results, general principles of iron coordination chemistry apply. Iron complexes can participate in redox reactions, generating reactive species, such as highly reactive Fe(IV)=O species, particularly in the presence of certain ligands nih.gov. These reactive species can subsequently induce oxidative stress by accumulating lipid peroxides nih.gov.

Folic acid itself, or its photoproducts like 6-formylpterin (B158403) (6-FPT), can also influence redox environments by generating reactive oxygen species (ROS) nih.gov. 6-FPT, a photolytic product of folic acid and folate, can exhibit pro- or anti-oxidative roles depending on the cellular context nih.gov. The interplay between the redox states of iron and the presence of folate or its derivatives within a complex or mixture can therefore lead to complex redox behavior. Photo-redox chemistry involving ligand-to-metal charge transfer has been explored in iron(III) complexes, and one study mentions developing an iron(III) complex and folate in this context, suggesting potential for photo-induced redox reactions in iron-folate systems scilit.com.

Ligand Exchange and Stability Studies of Iron-Folate Coordination Complexes

Ligand exchange, or ligand substitution, is a process where one ligand in a coordination complex is replaced by another, potentially leading to the formation of a new complex with different stability savemyexams.comslideshare.net. The stability of metal complexes is influenced by various factors related to both the ligand and the metal center slideshare.net. Ligand properties such as size, charge, basicity, and particularly chelation (the ability of a polydentate ligand to form multiple bonds to the metal) can increase stability slideshare.netlibretexts.org. The chelate effect, where polydentate ligands form significantly more stable complexes compared to similar monodentate ligands, is a key principle libretexts.org. For instance, complexes with five-membered chelate rings often exhibit high stability libretexts.org.

The metal ion's properties, including its charge, size, and electron configuration, also play a role in complex stability and the kinetics of ligand exchange (lability or inertness) slideshare.net. Labile complexes undergo rapid substitution, while inert complexes react slowly slideshare.net. The lability of a metal-ligand complex depends on both the metal ion type and the ligand architecture rsc.org.

While the specific ligand exchange and stability studies of a defined iron-folate coordination complex are not extensively detailed in the provided search results, folic acid is a molecule with multiple potential coordination sites (e.g., nitrogen atoms in the pteridine (B1203161) ring, oxygen atoms in the carboxyl and carbonyl groups) researchgate.net. This polydentate nature suggests that folic acid could act as a chelating ligand for iron ions, potentially forming relatively stable complexes due to the chelate effect libretexts.org.

Studies on ligand substitution mechanisms in other metal complexes, such as cobalt(III) Schiff base complexes, demonstrate that these reactions can occur via dissociative mechanisms and that the exchange rates are heavily dependent on the axial ligands nih.gov. These principles are generally applicable to understanding potential ligand exchange processes in iron-folate systems.

Photochemical Reactivity of Iron-Folate Systems

Photochemical reactivity involves chemical transformations induced by light absorption. Iron complexes are known to exhibit photochemical properties, including photo-induced redox reactions scilit.comnih.govrsc.org. Light energy can drive the photochemical reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) through direct ligand-to-metal charge transfer or via photochemically produced radicals rsc.org. This process is significant in various environments, including aquatic systems rsc.org.

Studies on the photochemical reactivity of iron(III) complexes with certain chelates containing α-hydroxy acid moieties have shown photo-induced reduction of Fe(III) to Fe(II) and oxidative cleavage of the ligand nih.gov. The quantum yields of these photoreactions can be influenced by substituents on the ligand nih.gov.

Folic acid and its derivatives also exhibit photochemical behavior, undergoing photodegradation upon exposure to ultraviolet radiation nih.gov. This photodegradation can generate photoproducts like 6-formylpterin and pterin-6-carboxylic acid, which are themselves photoactive and can generate ROS nih.gov.

The combination of an iron center and a folate ligand within a complex could lead to unique photochemical reactivity. As mentioned earlier, photo-redox chemistry involving ligand-to-metal charge transfer has been investigated in iron(III) complexes with folate scilit.com. This suggests that light absorption by either the iron center or the folate ligand (or the complex as a whole) could trigger redox reactions or structural changes within the iron-folate system. The specific photochemical pathways and products would depend on the nature of the iron-folate interaction and the surrounding environment.

Advanced Material Applications of Iron Folate Systems

Design Principles for Folic Acid-Conjugated Iron Nanosystems in Material Science

Surface Engineering for Targeted Molecular Recognition

Surface engineering is a critical aspect of designing iron nanosystems for targeted applications. The goal is to modify the nanoparticle surface to achieve specific molecular recognition, often targeting receptors overexpressed on particular cell types, such as folate receptors (FRs) on cancer cells rsc.orgacs.orgnih.govtandfonline.comresearchgate.netiisj.inimrpress.comresearchgate.netnih.gov. Folic acid is widely utilized as a targeting ligand due to its high affinity for FRs nih.govimrpress.comresearchgate.netnih.gov.

Various strategies are employed for conjugating folic acid to the surface of iron nanoparticles. This often involves coating the iron oxide core with polymers or molecules that provide functional groups for subsequent attachment of folic acid rsc.orgnih.govtandfonline.com. For instance, polyethyleneimine (PEI) can be coated onto magnetic nanoparticles, followed by conjugation of folic acid via carbodiimide (B86325) chemistry tandfonline.com. Another approach involves introducing bioactive molecules like cysteine onto the nanoparticle surface before conjugating folic acid rsc.org. The coating layer is crucial for preventing non-specific interactions and ensuring that the targeting ligand dictates the binding specificity nih.gov. Characterization techniques such as Fourier transform infrared (FTIR) spectroscopy, dynamic light scattering (DLS), zeta-potential measurement, and thermogravimetric analysis (TGA) are used to confirm the successful surface modification and assess the changes in nanoparticle characteristics rsc.orgtandfonline.com.

The zeta potential of nanoparticles changes upon surface modification, indicating the presence of the coating material and conjugated folic acid. For example, the zeta potential of naked Fe₃O₄ nanoparticles was reported as negative (-24.3 mV), which became positive after coating with PEI (17.8 mV), and then decreased to 4.6 mV after conjugation with folic acid tandfonline.com. This change in zeta potential confirms the successful attachment of both PEI and folic acid to the nanoparticle surface tandfonline.com.

Development of Multi-Functional Iron-Folate Nanocomposites

The development of multi-functional iron-folate nanocomposites aims to integrate multiple capabilities, such as targeting, imaging, and therapeutic delivery, into a single nanostructure researchgate.netacs.orgrsc.orgnih.gov. These nanocomposites often combine iron oxide nanoparticles with other materials and active molecules, with folic acid providing the targeting functionality.

Examples of such nanocomposites include iron oxide nanoparticles coated with chitosan (B1678972) and conjugated with folic acid, which can also be loaded with therapeutic agents like quercetin (B1663063) rsc.org. Another approach involves incorporating iron oxide nanoparticles into metal-organic frameworks (MOFs) and functionalizing the composite with folic acid for targeted delivery and imaging researchgate.net. These multi-functional platforms can serve as contrast agents for magnetic resonance imaging (MRI) due to the presence of superparamagnetic iron oxide nanoparticles researchgate.netnih.gov. The integration of folic acid enables these nanocomposites to selectively target cells overexpressing folate receptors, enhancing the delivery of loaded drugs to specific sites researchgate.netacs.orgrsc.org.

Research findings demonstrate that these nanocomposites can exhibit enhanced cellular uptake in folate receptor-positive cancer cells compared to non-targeted nanoparticles acs.orgtandfonline.comresearchgate.netresearchgate.net. For instance, folate-conjugated superparamagnetic maghemite nanoparticles showed specific cellular internalization in folate receptor-expressing cell lines acs.org. Similarly, folate-poly(ethylene glycol)-chitosan-coated Fe₃O₄ nanoparticles showed significantly enhanced uptake by HeLa cells, which overexpress folate receptors researchgate.net.

Iron-Folate Systems in Chemical Sensing and Biosensing Platforms

Iron-folate systems are also explored for their utility in chemical sensing and biosensing platforms, particularly for the detection and quantification of folic acid and related species. The interaction between iron and folic acid, either through complexation or redox reactions, forms the basis of several analytical methodologies.

Spectrophotometric Determination of Folic Acid Utilizing Iron Complexation

Spectrophotometric methods for determining folic acid often utilize its interaction with iron species to produce a measurable color change. One indirect method involves the oxidation of folic acid by iron(III) in an acidic medium. The resulting iron(II) is then reacted with a chromogenic agent, such as 2,2'-bipyridyl or 1,10-phenanthroline, to form a colored complex that can be quantified spectrophotometrically dntb.gov.uauobasrah.edu.iq.

Another spectrophotometric technique is based on the oxidation of pyrocatechol (B87986) with iron(III), followed by a reaction with folic acid to form a stable, water-soluble orange compound with maximum absorption at 350 nm uobaghdad.edu.iq. This method has been applied for the determination of folic acid in pure form and pharmaceutical preparations uobaghdad.edu.iq.

Data from spectrophotometric methods highlight their sensitivity and linearity over specific concentration ranges. For example, an indirect spectrophotometric method based on the oxidation of folic acid by iron(III) and subsequent complexation of iron(II) with 2,2'-bipyridyl showed linearity in the range of 0.5-18.0 µg/ml folic acid dntb.gov.ua.

| Method | Iron Species Involved | Chromogenic Agent | Wavelength (nm) | Linear Range (µg/ml) |

| Indirect Spectrophotometry (Folic Acid Oxidation) | Fe(III) to Fe(II) | 2,2'-bipyridyl | 520 | 0.5 - 18.0 |

| Spectrophotometry (Folic Acid Oxidation with Ferric Chloride) uobasrah.edu.iq | Fe(III) to Fe(II) | 1,10-phenanthroline | 505 | Not specified |

| Spectrophotometry (Pyrocatechol Oxidation with Fe(III)) uobaghdad.edu.iq | Fe(III) | Folic acid (forms complex) | 350 | 0.5 - 25.0 |

Electrochemical Sensor Development for Folate Detection

Electrochemical sensors have been developed for the detection of folate, sometimes incorporating iron-containing materials to enhance performance. Magnetic molecularly imprinted polymers (MMIPs) synthesized using magnetite nanoparticles have been used to create voltammetric sensors for folate detection in food samples unesp.brmdpi.com. These sensors leverage the magnetic properties of the iron oxide nanoparticles and the selective recognition sites created by the molecular imprinting process unesp.br.

Other electrochemical sensors for folate detection utilize modified electrodes incorporating iron-based materials, such as niobium iron oxide researchgate.net. While the direct role of iron complexation with folate in the electrochemical signal may vary depending on the sensor design, the presence of iron compounds in the sensing platform contributes to the electrochemical properties and performance of the sensor researchgate.net. Folic acid itself can also serve as a recognition element in electrochemical biosensors designed to detect folate receptors, often in conjunction with conductive nanomaterials like reduced graphene oxide nih.govrsc.org.